molecular formula C18H16O3 B3108511 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1662716-41-7

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B3108511
CAS No.: 1662716-41-7
M. Wt: 280.3 g/mol
InChI Key: DKIFXPGIXVDFGH-WEVVVXLNSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a benzodioxole moiety and an ethyl-substituted phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, palladium on carbon, hydrogen gas.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds

Biology

This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents for treating various diseases.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its unique chemical structure allows for the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets, such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one
  • (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one has a unique ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-13-3-7-15(8-4-13)16(19)9-5-14-6-10-17-18(11-14)21-12-20-17/h3-11H,2,12H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIFXPGIXVDFGH-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethylphenyl)prop-2-en-1-one
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